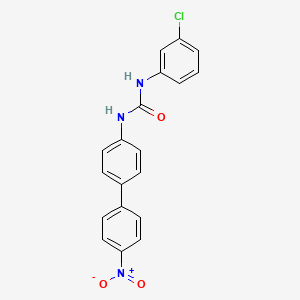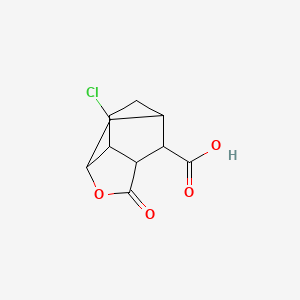
1-(3-Chlorophenyl)-3-(4'-nitrobiphenyl-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and nitrobiphenyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA typically involves the reaction of 3-chloroaniline with 4-nitro-4’-biphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-N’-(4-NITROPHENYL)UREA: Similar structure but lacks the biphenyl moiety.
N-(4-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA: Similar structure but with a different position of the chloro group.
N-(3-CHLOROPHENYL)-N’-(4’-AMINO-1,1’-BIPHENYL-4-YL)UREA: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the 3-chlorophenyl and 4’-nitro-1,1’-biphenyl groups in N-(3-CHLOROPHENYL)-N’-(4’-NITRO-1,1’-BIPHENYL-4-YL)UREA imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14ClN3O3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)phenyl]urea |
InChI |
InChI=1S/C19H14ClN3O3/c20-15-2-1-3-17(12-15)22-19(24)21-16-8-4-13(5-9-16)14-6-10-18(11-7-14)23(25)26/h1-12H,(H2,21,22,24) |
InChI Key |
UCFUGXJWHFZSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,5,6-hexahydro-13H-cycloocta[c]indeno[2,1-e]pyridazin-13-one](/img/structure/B11109711.png)
![2-Ethoxy-6-[9-ethyl-4-(3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11109712.png)
![(2E,4E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}hexa-2,4-dienamide](/img/structure/B11109713.png)
![N-{[(2-carboxyethyl)(hydroxy)phosphoryl]methyl}-beta-alanine](/img/structure/B11109721.png)
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11109723.png)
![N-(3-chlorobenzyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11109732.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11109736.png)
![2-{[(2-Methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B11109747.png)
![4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide](/img/structure/B11109748.png)

![N'-[(4-bromophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11109756.png)
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11109776.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazine](/img/structure/B11109779.png)
